molecular formula C9H12BrNO2S B1277442 4-bromo-N,N,3-trimethylbenzenesulfonamide CAS No. 849532-31-6

4-bromo-N,N,3-trimethylbenzenesulfonamide

Cat. No.: B1277442
CAS No.: 849532-31-6
M. Wt: 278.17 g/mol
InChI Key: IWCXIBTWBKTRRB-UHFFFAOYSA-N
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Description

4-Bromo-N,N,3-trimethylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom and three methyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N,N,3-trimethylbenzenesulfonamide can be synthesized from 4-bromo-3-methylbenzenesulfonyl chloride and dimethylamine . The reaction typically involves the following steps:

    Preparation of 4-bromo-3-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-bromo-3-methylbenzenesulfonic acid with thionyl chloride.

    Formation of this compound: The intermediate is then reacted with dimethylamine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N,3-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base.

    Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation and Reduction Products: The products will vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Bromo-N,N,3-trimethylbenzenesulfonamide can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures.

Properties

IUPAC Name

4-bromo-N,N,3-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCXIBTWBKTRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428970
Record name 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849532-31-6
Record name 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisopropylethylamine (4.95 mL, 27.8 mmol) was added at 0° C. to a stirred solution of dimethylamine (3.70 mL, 55.6 mmol) in tetrahydrofuran (25 mL) and the reaction mixture was stirred at room temperature for 15 minutes. A 0.1 M solution of 4-bromo-3-methyl-benzenesulfonyl chloride (3.0 g, 11 mmol) in tetrahydrofuran was added at room temperature and the reaction mixture was stirred at room temperature for 2 hours. The solvent was evaporated off under reduced pressure. The residue was diluted with ethyl acetate, and the inorganic salts were filtered through a celite bed. The filtrate was washed with 2 N aqueous HCl, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 2.90 g (94%) of 4-bromo-3-methyl-N,N-dimethyl-benzenesulfonamide, which was used in subsequent reactions without further purification. MS cald. for C9H12BrNO2S [M+] 278.2, obsd. 280.0.
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3 g
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